physical and chemical properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
physical and chemical properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
An In-depth Technical Guide to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
This guide provides a comprehensive overview of the physical and chemical properties of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a sterically hindered diol with significant potential in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, reactivity, synthesis, and key characterization data, offering field-proven insights into its scientific applications.
Introduction and Molecular Overview
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a unique organic compound characterized by a central alkyne (carbon-carbon triple bond) functional group. This rigid butynediol backbone is symmetrically substituted at the 1 and 4 positions with two phenyl groups and a hydroxyl group on each carbinol carbon. Its molecular formula is C₂₈H₂₂O₂.[1] The presence of four bulky phenyl groups imparts significant steric hindrance and rigidity to the molecule, influencing its physical properties and chemical reactivity. This structural complexity makes it a valuable building block for creating highly defined three-dimensional molecular architectures.
The molecule's structure is centrosymmetric, with the inversion center located at the midpoint of the C≡C bond.[2] This symmetry, combined with the reactive alkyne and hydroxyl functionalities, makes it a target of interest for applications in materials science and as a scaffold in the synthesis of complex organic molecules.
Caption: 2D representation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.
Physical and Crystallographic Properties
The physical properties of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol are largely dictated by its high molecular weight and the presence of polar hydroxyl groups capable of hydrogen bonding. These intermolecular forces contribute to its solid nature at room temperature and its relatively high melting point.
| Property | Value | Source |
| IUPAC Name | 1,1,4,4-tetraphenylbut-2-yne-1,4-diol | [1] |
| CAS Number | 1483-74-5 | [1][3] |
| Molecular Formula | C₂₈H₂₂O₂ | [1][2][4] |
| Molecular Weight | 390.47 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid | Inferred |
| Melting Point | 194-196 °C | [4] |
| Boiling Point | 621.1 ± 55.0 °C (Predicted) | [4] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | While specific data is limited, its parent compound, 2-butyne-1,4-diol, is soluble in water and polar organic solvents.[5][6][7] Due to the four nonpolar phenyl groups, the tetraphenyl derivative is expected to have reduced solubility in water but good solubility in moderately polar organic solvents like acetone, ethyl acetate, and chlorinated solvents. | Inferred |
Crystal Structure Insights
X-ray crystallography studies reveal that 1,1,4,4-tetraphenyl-2-butyne-1,4-diol crystallizes in a monoclinic system.[2] The molecule is centrosymmetric, meaning the hydroxyl groups are positioned on opposite sides of the molecule.[2] The crystal lattice is stabilized by intermolecular O—H⋯O hydrogen bonds, which link the molecules into linear supramolecular chains.[2] This ordered arrangement is a key factor contributing to its defined melting point and thermal stability.
Chemical Properties and Reactivity
The chemical behavior of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol is governed by its two primary functional groups: the internal alkyne and the tertiary hydroxyl groups.
Reactions of the Alkyne Group
The carbon-carbon triple bond is an electron-rich region, making it a prime site for electrophilic addition reactions.
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Hydrogenation: The most common reaction for this class of compounds is hydrogenation. The alkyne can be selectively reduced to the corresponding alkene (cis or trans depending on the catalyst) or fully saturated to the alkane, 1,1,4,4-tetraphenylbutane-1,4-diol. This reaction is analogous to the industrial hydrogenation of 2-butyne-1,4-diol to produce 1,4-butanediol.[5][8] The choice of catalyst (e.g., Lindlar's catalyst for cis-alkene, or Pd/C for the alkane) is critical for controlling the reaction outcome.
Reactions of the Tertiary Hydroxyl Groups
The two hydroxyl groups are tertiary, which influences their reactivity, particularly with respect to steric hindrance.
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Esterification and Etherification: While typical alcohol reactions, the significant steric bulk from the adjacent phenyl groups can make reactions like esterification and etherification challenging, requiring more forcing conditions or specialized catalysts.
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Acidity: The hydroxyl protons are weakly acidic, with a predicted pKa of around 11.13.[4] They can be deprotonated by strong bases to form alkoxides, which can then act as nucleophiles.
Synthesis Pathway
While multiple synthetic routes may exist, a logical and established method for synthesizing acetylenic diols is through the reaction of an acetylide with a ketone. For 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, this involves the reaction of acetylene with two equivalents of benzophenone. This approach is conceptually similar to the Reppe synthesis used for the industrial production of 1,4-butynediol from acetylene and formaldehyde.[5][9]
The reaction typically proceeds by first forming the acetylide dianion using a strong base like sodium amide or an organolithium reagent, which then acts as a potent nucleophile attacking the electrophilic carbonyl carbon of benzophenone.
Sources
- 1. 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | C28H22O2 | CID 380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1,4,4-TETRAPHENYL-2-BUTYN-1,4-DIOL | 1483-74-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 6. 1,4-Butynediol:Solubility,Reactions,Safety_Chemicalbook [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
